![molecular formula C26H33N3O8S B2824393 [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 733793-60-7](/img/structure/B2824393.png)
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-(morpholin-4-yl)aniline is an organic compound with the CAS Number: 51963-82-7 . It has a molecular weight of 266.34 . The IUPAC name for this compound is 2,5-diethoxy-4-(4-morpholinyl)aniline .
Molecular Structure Analysis
The InChI code for 2,5-diethoxy-4-(morpholin-4-yl)aniline is 1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2,5-Diethoxy-4-(morpholin-4-yl)aniline is a solid powder . It has a boiling point of 93-96 degrees Celsius and a density of 1.13 .
Scientific Research Applications
Electrochemical Sensors and Biosensors
EN300-26602278 exhibits electrochemical activity, making it suitable for sensor applications. Researchers have explored its use in designing electrochemical sensors and biosensors for detecting specific analytes. By functionalizing electrodes with this compound, scientists can achieve selective and sensitive detection of target molecules, such as biomarkers or environmental pollutants .
Anticancer Agents
EN300-26602278’s structural features suggest potential anticancer properties. Researchers have investigated its cytotoxic effects against cancer cell lines. The compound’s ability to interfere with cellular processes or inhibit specific enzymes may hold promise for developing novel chemotherapeutic agents .
Organic Light-Emitting Diodes (OLEDs)
The presence of conjugated moieties in EN300-26602278 suggests its suitability for OLED applications. OLEDs rely on organic compounds to emit light efficiently. Scientists have explored this compound as a potential emitter or charge transport material in OLED devices .
Photodynamic Therapy (PDT)
EN300-26602278’s photoactive properties make it an interesting candidate for PDT. In PDT, light activates a photosensitizer, leading to localized cell damage. Researchers have investigated its potential as a photosensitizer for cancer therapy, where targeted light exposure could selectively destroy cancer cells .
Polymer Materials and Nanocomposites
EN300-26602278’s unique structure allows for incorporation into polymer matrices or nanocomposites. These materials find applications in drug delivery, tissue engineering, and coatings. By blending this compound with polymers, researchers aim to enhance material properties or achieve controlled drug release .
Supramolecular Chemistry and Host-Guest Systems
EN300-26602278’s sulfonamide group enables supramolecular interactions. Scientists have explored its use in host-guest systems, where it acts as a receptor for specific guest molecules. These studies contribute to our understanding of molecular recognition and self-assembly .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280;P260, which advise wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGCYVZGVSCFT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)
![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)
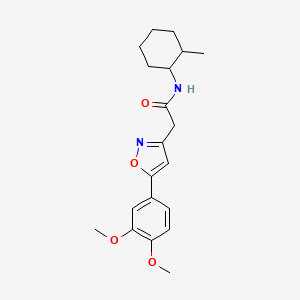
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)
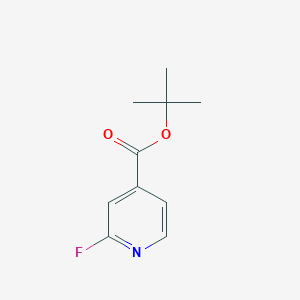
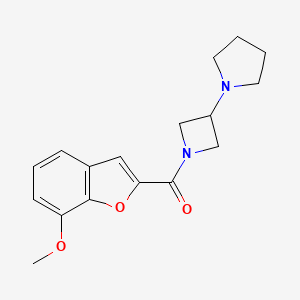
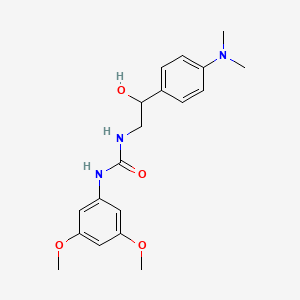
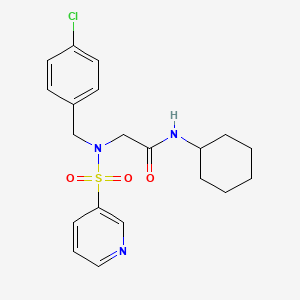
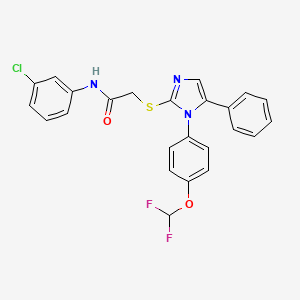

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2824329.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)
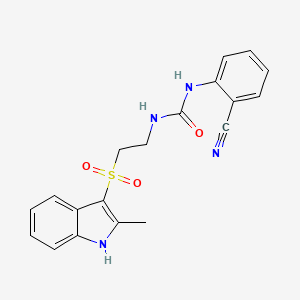
![Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2824332.png)